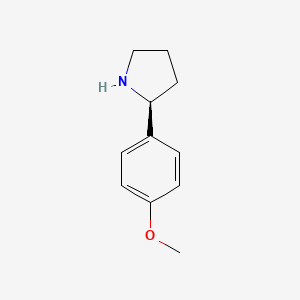
(S)-2-(4-Methoxyphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(4-Methoxyphenyl)pyrrolidine” is a chemical compound with the CAS Number: 1217825-97-2. It has a molecular weight of 177.25 and its IUPAC name is (2S)-2-(4-methoxyphenyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of “(S)-2-(4-Methoxyphenyl)pyrrolidine” is represented by the linear formula C11H15NO . The InChI code for this compound is 1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-2-(4-Methoxyphenyl)pyrrolidine” is stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Crystal Structures and Conformation
4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : The study by Mohammat et al. (2008) focused on the crystal structure of a compound similar to (S)-2-(4-Methoxyphenyl)pyrrolidine. This compound showed a specific conformation and arrangement of molecules, essential in understanding its chemical behavior and potential applications (Mohammat et al., 2008).
Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate : Another study by Pedroso et al. (2020) described the crystal structure of a related compound. The twisted pyrrolidine ring and the specific orientation of substituents provide insights into its chemical properties (Pedroso et al., 2020).
Biological and Pharmacological Properties
Synthesis and Antihypertensive Effects : Malawska et al. (2002) synthesized derivatives of pyrrolidine and tested them for their antiarrhythmic and antihypertensive activities. This research indicates the potential of pyrrolidine derivatives in cardiovascular drug development (Malawska et al., 2002).
Antifungal Activity : Alécio et al. (1998) isolated a pyrrolidine amide from Piper hispidum leaves, showing antifungal activity against Cladosporium sphaerospermum. This suggests the potential use of similar compounds in antifungal applications (Alécio et al., 1998).
Chemical Synthesis and Applications
ASYMMETRIC DEPROTONATION : Wu et al. (1996) described the synthesis of (S)-2-aryl-Boc-pyrrolidines through a highly enantioselective process. This method is crucial for producing chiral compounds used in various chemical and pharmaceutical applications (Wu et al., 1996).
Synthesis of Pyrrolidine-3-carbonitrile Derivatives : El-Mansy et al. (2018) synthesized novel pyrrolidine derivatives and evaluated their antimicrobial activities. This research opens avenues for developing new antimicrobial agents (El-Mansy et al., 2018).
Safety And Hazards
The compound has been classified under the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302 and H317, which indicate that it is harmful if swallowed and may cause an allergic skin reaction, respectively . The precautionary statements are P280 and P305+P351+P338, which advise wearing protective gloves/clothing and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propriétés
IUPAC Name |
(2S)-2-(4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLZPKEGFYHDN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-Methoxyphenyl)pyrrolidine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2447422.png)
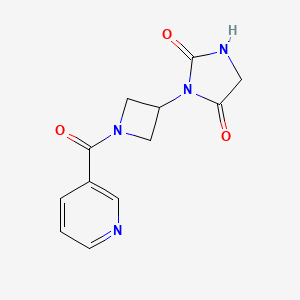
![2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2447425.png)
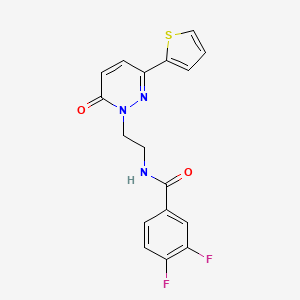
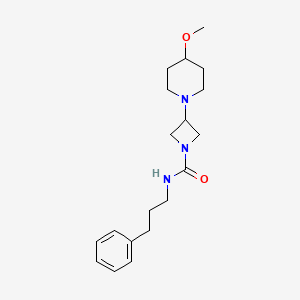
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2447429.png)
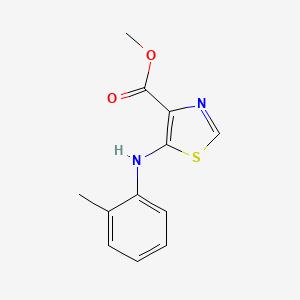
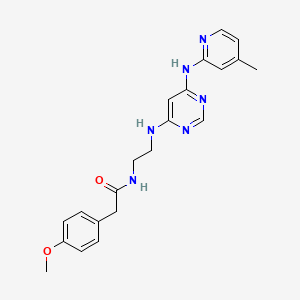
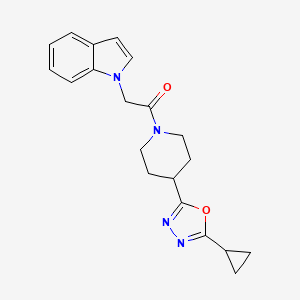
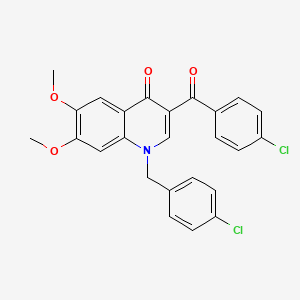
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2447442.png)
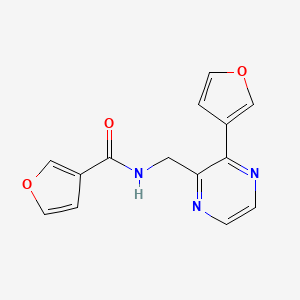
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B2447445.png)